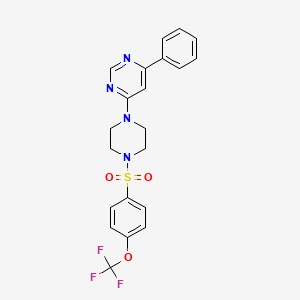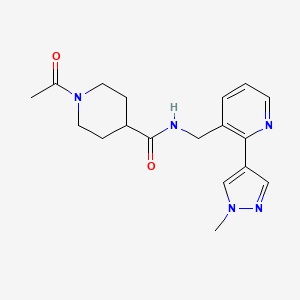
1-acetyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds such as hydrazine-coupled pyrazoles have been successfully synthesized . Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Scientific Research Applications
Glycine Transporter 1 Inhibition
Research has identified potent and orally available inhibitors targeting the glycine transporter 1 (GlyT1), which plays a critical role in modulating neurotransmission. These inhibitors, such as a structurally diverse compound identified by Yamamoto et al. (2016), offer a basis for developing therapeutics for central nervous system disorders by enhancing the cerebrospinal fluid concentration of glycine in rats. This demonstrates the compound's potential application in treating neuropsychiatric disorders through GlyT1 inhibition (Yamamoto et al., 2016).
Antimicrobial and Antimycobacterial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. For instance, Rathod and Solanki (2018) synthesized pyrimidine derivatives showing promising results against various bacteria and fungi, suggesting the potential of such compounds in addressing resistance to antibiotics and developing new antimicrobial agents (Rathod & Solanki, 2018).
Neuroinflammation Imaging
A novel compound designed for positron emission tomography (PET) imaging of the IRAK4 enzyme in neuroinflammation contexts was developed by Wang et al. (2018). This research highlights the application of structurally related compounds in diagnostic imaging to better understand and diagnose neuroinflammatory conditions (Wang et al., 2018).
Metabolic Stability Enhancement
Studies on modifying the piperazine moiety in related compounds have been conducted to prevent rapid metabolic degradation by N-acetyltransferase, enhancing the compound's plasma stability. These modifications aim to improve the pharmacokinetic profiles of potential therapeutic agents, as demonstrated by Rawal et al. (2008), underscoring the importance of chemical modifications in drug development (Rawal et al., 2008).
properties
IUPAC Name |
1-acetyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13(24)23-8-5-14(6-9-23)18(25)20-10-15-4-3-7-19-17(15)16-11-21-22(2)12-16/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTORNSHIODLRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

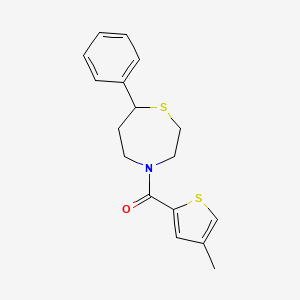
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)
![2-Hydroxypropane-1,2,3-tricarboxylic acid;3-(4-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B2813038.png)
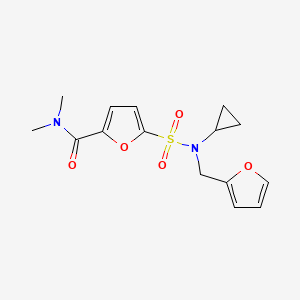
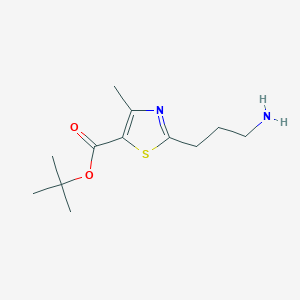
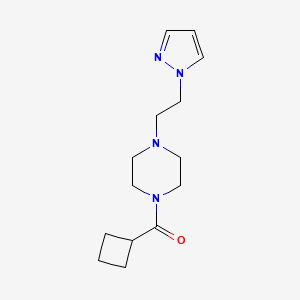
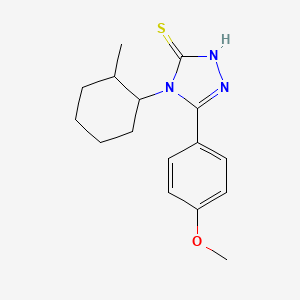
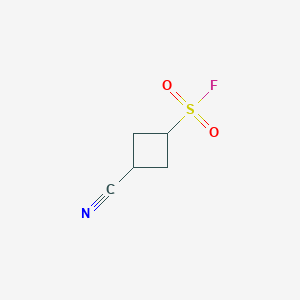
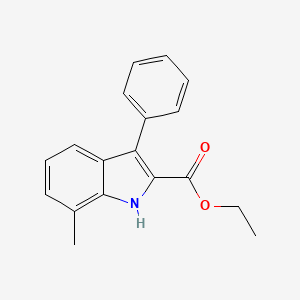
![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)
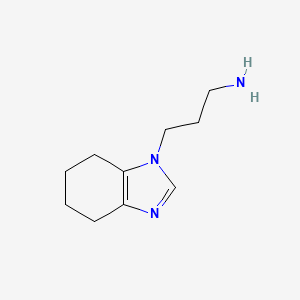
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2813052.png)
